5-Methyl-2-(trifluoromethyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

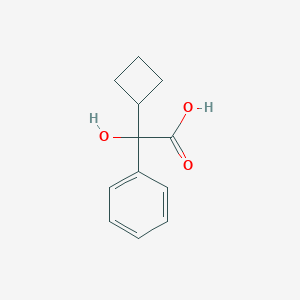

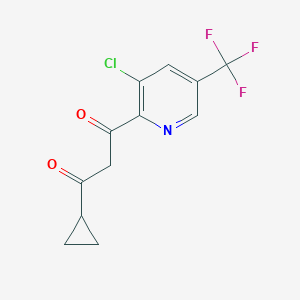

5-Methyl-2-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C9H7F3O2 and a molecular weight of 204.15 . It is a solid substance at ambient temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7F3O2/c1-5-2-3-7(9(10,11)12)6(4-5)8(13)14/h2-4H,1H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a solid substance at ambient temperature . It has a density of 1.3±0.1 g/cm3, a boiling point of 261.0±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . The compound has a molar refractivity of 43.0±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 151.7±3.0 cm3 .Applications De Recherche Scientifique

Degradation and Environmental Fate

5-Methyl-2-(trifluoromethyl)benzoic acid, as a derivative of triketone herbicides like nitisinone, has been studied for its degradation processes and environmental fate. LC-MS/MS studies have shown that nitisinone degrades under various conditions, forming by-products such as 2-amino-4-(trifluoromethyl)benzoic acid and 2-nitro-4-(trifluoromethyl)benzoic acid. These degradation products have demonstrated considerable stability under studied conditions, suggesting a potential environmental persistence of similar compounds. This contributes to understanding the risks and benefits of its applications, especially in environmental contexts (Barchańska et al., 2019).

Impact on Gut Functions

Benzoic acid, structurally related to this compound, has been utilized as a preservative in food and feeds. Its effects on gut functions have been extensively studied, revealing that it can improve gut health by promoting functions like digestion, absorption, and barrier integrity. However, excessive administration can damage gut health, indicating a delicate balance in its application for promoting health. This research highlights the potential of related compounds in influencing gut physiology and health, warranting further investigation into similar compounds like this compound for their effects on biological systems (Mao et al., 2019).

Analytical Method Developments

Studies focusing on the identification and quantification of compounds like methyl paraben in cosmetics have highlighted the importance of developing robust analytical methods for detecting such chemicals. By extension, this underscores the necessity for accurate and sensitive techniques to analyze compounds like this compound in various matrices, facilitating research into their applications and effects in scientific and environmental studies. Such analytical advancements are crucial for understanding the distribution, fate, and impact of these compounds in the environment and biological systems (Mallika J.B.N et al., 2014).

Safety and Hazards

5-Methyl-2-(trifluoromethyl)benzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Mécanisme D'action

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to this process.

Mode of Action

For instance, in Suzuki–Miyaura cross-coupling reactions, the compound could act as a boron reagent .

Biochemical Pathways

It’s worth noting that benzoic acid derivatives can participate in various biochemical reactions, including free radical bromination and nucleophilic substitution .

Result of Action

Similar compounds have been implicated in hdl metabolism and atherosclerotic plaque development .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other chemicals can affect the stability and efficacy of similar compounds .

Propriétés

IUPAC Name |

5-methyl-2-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-5-2-3-7(9(10,11)12)6(4-5)8(13)14/h2-4H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYEMDMKMHBXYPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60557348 |

Source

|

| Record name | 5-Methyl-2-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120985-68-4 |

Source

|

| Record name | 5-Methyl-2-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one](/img/structure/B178025.png)

![2,5-Diazabicyclo[2.2.2]octane-3,6-dione](/img/structure/B178026.png)

![2,4-Dibromodibenzo[b,d]furan-3-amine](/img/structure/B178033.png)

![N-[4-(3-methylbutoxy)phenyl]acetamide](/img/structure/B178047.png)

![N-Phenyl-1H-benzo[d][1,2,3]triazole-1-carboximidamide](/img/structure/B178052.png)